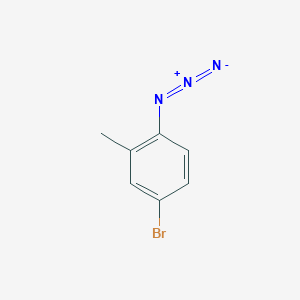

1-Azido-4-bromo-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-bromo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSZVKGRZLEDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 4 Bromo 2 Methylbenzene

Precursor Derivatization Strategies

The construction of 1-Azido-4-bromo-2-methylbenzene relies on the careful selection and modification of precursor molecules. The two most logical retrosynthetic disconnections point towards diazotization of a substituted aniline (B41778) or electrophilic bromination of a substituted azidotoluene.

Diazotization-Azide Displacement Routes

The most common and reliable method for introducing an azide (B81097) group onto an aromatic ring is through the diazotization of a primary arylamine, followed by displacement with an azide salt. wikipedia.org For the target molecule, this strategy begins with the precursor 4-bromo-2-methylaniline (B145978). google.com This precursor is commercially available or can be synthesized through methods such as the bromination of N-(2-methylphenyl) acetamide (B32628) followed by hydrolysis. google.com

The core of this route is the Sandmeyer-type reaction. The primary amine group of 4-bromo-2-methylaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. numberanalytics.comorganic-chemistry.org This transformation is highly sensitive to temperature and must be carried out in the cold (0–5°C) to prevent the premature decomposition of the unstable diazonium salt. numberanalytics.com Once formed, the diazonium group serves as an excellent leaving group (N₂) and is readily displaced by the azide anion (N₃⁻), usually introduced as an aqueous solution of sodium azide. organic-chemistry.orgorganic-chemistry.org This method is generally high-yielding and benefits from the wide availability of the aniline precursor.

Bromination of Azidotoluene Derivatives

An alternative approach involves the electrophilic bromination of an azidotoluene precursor. The logical starting material for this route would be 1-azido-2-methylbenzene (B1267031) (also known as o-azidotoluene). In this scenario, the existing substituents (the ortho-directing methyl group and the ortho, para-directing azide group) guide the position of the incoming electrophile (Br⁺).

The directing effects of the substituents are crucial. Both the azido (B1232118) and methyl groups activate the ring towards electrophilic substitution and direct incoming electrophiles to the positions ortho and para relative to themselves. For 1-azido-2-methylbenzene, the position para to the strong activating azido group (position 4) is sterically accessible and electronically favored, leading to the desired this compound product. Various brominating agents and conditions can be employed, such as molecular bromine with a Lewis acid catalyst or N-bromosuccinimide (NBS) in a strong acid, to achieve the bromination of activated or deactivated aromatic rings. acs.org

Detailed Synthetic Procedures and Reaction Conditions

The successful synthesis of this compound requires precise control over reaction parameters. The diazotization pathway is the most well-documented for analogous aryl azides.

Stepwise Reaction Pathways

Route 1: Diazotization of 4-bromo-2-methylaniline

Diazonium Salt Formation: 4-bromo-2-methylaniline is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. numberanalytics.com A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature between 0 and 5°C. numberanalytics.com The reaction mixture is stirred for a period to ensure complete formation of the 4-bromo-2-methylbenzenediazonium salt. libretexts.org

Azide Displacement: To the cold solution of the newly formed diazonium salt, an aqueous solution of sodium azide (NaN₃) is added. organic-chemistry.org The reaction is often characterized by the evolution of nitrogen gas as the diazonium group is displaced. libretexts.org The mixture may be allowed to warm to room temperature to ensure the reaction goes to completion.

Workup and Purification: The resulting organic azide is typically insoluble in water and can be extracted using an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried over an agent like sodium sulfate (B86663), and the solvent is removed under reduced pressure. Purification is often achieved by column chromatography.

Catalytic Systems and Optimized Reaction Parameters (Solvent, Temperature, Atmosphere)

While the diazotization-azidation sequence itself is stoichiometric rather than catalytic, the conditions are critical. Recent advancements have explored using p-toluenesulfonic acid (p-TsOH) which can produce more stable and easily handled arenediazonium tosylate salts, simplifying the procedure and often providing clean products without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org The reaction is performed under a normal atmosphere in an aqueous medium.

For the alternative bromination route, a catalytic system would likely be necessary. Electrophilic aromatic bromination can be catalyzed by Lewis acids like FeBr₃ or AlCl₃ when using molecular bromine (Br₂). Alternatively, N-bromosuccinimide (NBS) can be used as the bromine source, often activated by a strong protic acid like sulfuric acid (H₂SO₄). acs.org

The following table summarizes the key reaction parameters for the primary synthetic route:

| Parameter | Condition | Purpose |

| Precursor | 4-bromo-2-methylaniline | Provides the carbon skeleton with correct methyl and bromo positions. |

| Diazotizing Agent | NaNO₂ / aq. HCl | Generates nitrous acid in situ to convert the amine to a diazonium salt. organic-chemistry.org |

| Azide Source | Sodium Azide (NaN₃) | Acts as the nucleophile to displace the diazonium group. organic-chemistry.org |

| Solvent | Water / Organic Solvent | Water is the medium for the reaction; an organic solvent is used for extraction. |

| Temperature | 0–5°C (Diazotization) | Critical to maintain the stability of the diazonium salt intermediate. numberanalytics.com |

| Atmosphere | Normal | No special atmosphere is generally required for this reaction sequence. |

Optimization of Synthetic Yield and Purity

Maximizing the yield and purity of this compound hinges on careful control of the reaction conditions and effective purification.

Key Optimization Factors:

Stoichiometry: Precise control of the molar ratios of reactants is essential. A slight excess of sodium nitrite is often used to ensure complete diazotization, while the amount of sodium azide is typically stoichiometric or in slight excess to drive the displacement reaction to completion.

Acid Concentration: The acidity of the medium must be sufficient to fully protonate the aniline and generate nitrous acid. numberanalytics.comicrc.ac.ir

Purification: Due to the potential for side reactions, purification is crucial. Column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) is a standard method for isolating the pure aryl azide from unreacted starting materials or byproducts. The purity of the final product can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Recent developments in flow chemistry offer a path to improved safety and purity in azide synthesis by allowing for the generation and immediate use of these potentially hazardous compounds in a contained system, minimizing handling and decomposition risks. cam.ac.ukrsc.org

Stoichiometric Control and Reaction Progress Monitoring Techniques

Precise control over the stoichiometry of reactants is crucial for maximizing the yield and minimizing the formation of byproducts in the synthesis of this compound. In the diazotization-azidation sequence, the molar ratios of the aniline, diazotizing agent, and azide source must be carefully managed. For instance, in related syntheses, optimizing the stoichiometry, such as using 1.2 equivalents of sodium azide, has been shown to improve yields.

To ensure the reaction proceeds to completion and to identify the optimal reaction time, various monitoring techniques are employed. Thin-layer chromatography (TLC) is a common and effective method for qualitatively tracking the progress of a reaction. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visualize the consumption of the reactant and the formation of the product. rsc.org For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) can be utilized. sigmaaldrich.comsigmaaldrich.cn HPLC provides detailed information about the concentration of reactants, products, and any impurities in the reaction mixture over time. sigmaaldrich.comsigmaaldrich.cn In some advanced setups, in-line or on-line Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time reaction monitoring, offering insights into reaction kinetics and the detection of transient intermediates. beilstein-journals.org

Post-Synthesis Purification Methodologies

Following the completion of the synthesis, the crude product mixture typically contains unreacted starting materials, byproducts, and residual reagents. Therefore, a purification step is necessary to isolate the this compound in high purity. A widely used and effective technique for this purpose is column chromatography. rsc.org

In this method, the crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.orgrsc.orgorgsyn.org An appropriate solvent or a mixture of solvents, known as the eluent, is then passed through the column. orgsyn.org The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, allowing for their separation. The fractions are collected and analyzed, typically by TLC, to identify those containing the pure desired product. rsc.org The solvent is then removed from the pure fractions, usually by rotary evaporation, to yield the purified this compound. rsc.org The choice of eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is critical for achieving good separation. rsc.org

Comparative Analysis of Synthetic Routes

While the diazotization of 4-bromo-2-methylaniline is the most probable and direct route to this compound, other theoretical pathways could be considered, though they may present significant challenges.

Efficiency and Selectivity Considerations

Alternative routes, such as a nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor, would likely suffer from lower efficiency and selectivity. For instance, attempting to displace a halogen with an azide on a molecule like 1,4-dibromo-2-methylbenzene would likely lead to a mixture of products, as both bromine atoms could potentially react, and the reaction conditions might need to be harsh, leading to lower yields and potential side reactions.

Challenges and Limitations in Scalable Synthesis

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges.

Safety Concerns: Organic azides are potentially explosive compounds and must be handled with extreme caution, especially in larger quantities. They can be sensitive to heat, shock, and friction. The diazotization step also involves the formation of diazonium salts, which can be unstable and explosive when isolated in a dry state. Therefore, strict temperature control and procedural safeguards are paramount for a safe scale-up.

Reaction Conditions: Maintaining consistent and efficient mixing and heat transfer in large reactors can be challenging. The low temperatures required for the diazotization step can be difficult and costly to maintain on an industrial scale.

Purification: While column chromatography is effective in the lab, it can be expensive and cumbersome for large-scale purifications. Alternative purification methods like crystallization or distillation might need to be developed and optimized for industrial production.

Cost: The cost of starting materials, reagents, solvents, and the necessary safety infrastructure for handling hazardous materials can significantly impact the economic viability of a large-scale synthesis.

Interactive Data Table: Synthetic Parameters

| Parameter | Details |

| Starting Material | 4-bromo-2-methylaniline |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Sodium azide |

| Typical Reaction Temperature | 0-5 °C for diazotization |

| Reaction Monitoring | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

| Purification Method | Column Chromatography |

Reactivity and Mechanistic Studies of 1 Azido 4 Bromo 2 Methylbenzene

Azide (B81097) Group Transformations

The azide group in 1-azido-4-bromo-2-methylbenzene is a key functional handle for a variety of chemical reactions, most notably cycloadditions and reductions.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. tcichemicals.com This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. chemie-brunschwig.ch The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker in larger molecular architectures. tcichemicals.comchemie-brunschwig.ch

The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of the corresponding 1-(4-bromo-2-methylphenyl)-4-substituted-1H-1,2,3-triazoles. beilstein-journals.orgscielo.br This transformation is highly efficient and tolerates a wide range of functional groups on the alkyne partner. nih.gov The CuAAC reaction is a powerful tool for creating complex molecules by linking different building blocks. beilstein-journals.org

A typical procedure involves the reaction of the azide and the alkyne in a suitable solvent, often in the presence of a copper(II) salt like CuSO₄·5H₂O and a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. beilstein-journals.orgresearchgate.net

Table 1: Examples of CuAAC Reactions

| Alkyne | Product | Yield |

|---|---|---|

| Phenylacetylene | 1-(4-bromo-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole | High |

| Propargyl alcohol | (1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol | High |

Note: This table is illustrative and based on the general high-yielding nature of CuAAC reactions.

The rate and efficiency of the CuAAC reaction can be significantly influenced by the choice of ligand and the copper source. nih.gov While the reaction can proceed without a ligand, the use of ligands can accelerate the reaction, particularly in dilute solutions or with challenging substrates. nih.gov

Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are known to stabilize the Cu(I) oxidation state and prevent the formation of inactive copper species. nih.gov The choice of solvent also plays a crucial role, with donor solvents like DMSO and NMP being capable of disrupting inhibitory copper chelates that can form at high ligand-to-copper ratios. nih.gov The nature of the amine ligand can also strongly influence the rate and chemoselectivity of the reaction. nih.gov For instance, certain tris(heterocyclemethyl)amines have been shown to be superior catalysts under specific conditions. nih.gov

Table 2: Common Ligands and Catalysts in CuAAC

| Ligand/Catalyst System | Key Features |

|---|---|

| CuSO₄/Sodium Ascorbate | Common in situ generation of Cu(I). beilstein-journals.orgbeilstein-journals.org |

| CuI | Direct source of the active catalyst. beilstein-journals.org |

| Tris(benzyltriazolylmethyl)amine (TBTA) | Accelerates the reaction and stabilizes Cu(I). nih.gov |

Staudinger Reduction and Amination Pathways

The azide group of this compound can be reduced to a primary amine through the Staudinger reaction. organic-chemistry.orgwikipedia.org This mild reduction method involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then loses dinitrogen gas to yield an iminophosphorane. wikipedia.org Subsequent hydrolysis of the iminophosphorane produces the corresponding amine, 4-bromo-2-methylaniline (B145978), and a phosphine oxide byproduct. wikipedia.org

Reaction Scheme:

Formation of Phosphazide: C₇H₆BrN₃ + P(C₆H₅)₃ → C₇H₆BrN=NP(C₆H₅)₃ + N₂

Hydrolysis to Amine: C₇H₆BrN=NP(C₆H₅)₃ + H₂O → C₇H₆BrN₂ + O=P(C₆H₅)₃

Thermal Decomposition Pathways and Kinetic Studies

Aryl azides, including this compound, are known to be thermally sensitive. Upon heating, they can decompose with the extrusion of molecular nitrogen to form highly reactive nitrene intermediates. dtic.milresearchgate.net The primary step in the thermal decomposition of many organic azides is the breaking of the azido (B1232118) bond, which typically occurs at temperatures around 120 °C. dtic.mil

Kinetic studies on similar azido compounds have shown that the initial decomposition, leading to the release of nitrogen, is the rate-limiting step. researchgate.net The activation energies for the thermal decomposition of azido polymers have been found to be in the range of 170 kJ/mol. dtic.mil The resulting nitrene can then undergo various subsequent reactions, including intramolecular cyclization or intermolecular reactions, leading to the formation of a variety of products. researchgate.net

Bromine Atom Reactivity

The bromine atom on the aromatic ring of this compound is susceptible to substitution by various nucleophiles, although it is generally less reactive than the azide group in cycloaddition reactions. This allows for the selective functionalization of the molecule. For instance, the bromine atom can be replaced by other groups through nucleophilic aromatic substitution (SNAr) reactions, although these reactions often require harsh conditions or the presence of activating groups.

Due to the presence of both the bromine and azide groups, this compound is a more versatile intermediate compared to analogues with less reactive halogens. This dual reactivity allows for a wider range of synthetic transformations and the creation of diverse chemical structures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. In this reaction, a nucleophile displaces a halide ion from the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. wikipedia.org Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack unless activated by potent electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

Bromobenzene and its derivatives are generally resistant to SNAr because bromine is a deactivating group. For an SNAr reaction to proceed, strong electron-withdrawing groups are typically required at the ortho and/or para positions relative to the leaving group. wikipedia.orgyoutube.com In this compound, the azide group is ortho to the bromine atom, and the methyl group is meta. The electron-withdrawing nature of the azide group at the ortho position can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. wikipedia.org However, the electron-donating methyl group at the meta position has a lesser, but still deactivating, influence.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. youtube.com

Table 1: Factors Influencing SNAr Reactivity of this compound

| Factor | Influence on SNAr Reactivity |

| Azide Group (ortho) | Electron-withdrawing, activates the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. |

| Bromine Atom (para) | Good leaving group. |

| Methyl Group (meta) | Electron-donating, slightly deactivates the ring towards nucleophilic attack. |

| Nucleophile Strength | Stronger nucleophiles are generally required to initiate the reaction. |

| Solvent | Polar aprotic solvents can enhance the rate of reaction. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the benzene (B151609) ring serves as the reactive site for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govrsc.org In the case of this compound, the C-Br bond undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with an organoboron species and reductive elimination yields the cross-coupled product. This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable method for the synthesis of complex molecules. nih.gov

The Heck reaction is another important palladium-catalyzed cross-coupling reaction that involves the reaction of an unsaturated halide (or triflate) with an alkene. researchgate.net For this compound, the reaction would proceed via oxidative addition of the C-Br bond to the palladium catalyst, followed by insertion of an alkene and subsequent β-hydride elimination to afford the substituted alkene product.

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid or ester) | Palladium catalyst, base | Biaryl or substituted benzene |

| Heck | Alkene | Palladium catalyst, base | Substituted alkene |

Radical Reactions Involving the Bromine Moiety

The bromine atom in this compound can also participate in radical reactions. Homolytic cleavage of the C-Br bond can be induced by radical initiators or photochemically. The resulting aryl radical can then undergo various transformations. For instance, bromine azide (BrN3) can be generated in situ and participate in radical bromoazidations of alkenes. nih.gov While this specific reaction may not directly involve this compound as a starting material, it highlights the potential for radical chemistry involving the bromo and azido functionalities. nih.gov

Interactions of Functional Groups: Azide, Bromine, and Methyl

Electronic Effects on Reactivity (Electron-Withdrawing/Donating Properties)

The electronic nature of the substituents on the aromatic ring plays a pivotal role in its reactivity. wikipedia.org

Azide Group (N3): The azide group is generally considered to be electron-withdrawing through the inductive effect, although its resonance effect can be more complex. This electron-withdrawing nature is important for activating the ring towards nucleophilic attack in SNAr reactions. wikipedia.org

Bromine Atom (Br): Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. In the context of nucleophilic aromatic substitution, the key role of bromine is as a good leaving group. wikipedia.org

Methyl Group (CH3): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. This property tends to deactivate the ring towards nucleophilic attack. wikipedia.org

The combined electronic influence of these groups on this compound results in a nuanced reactivity profile. The activating effect of the ortho-azide group for SNAr is tempered by the deactivating effect of the meta-methyl group.

Steric Hindrance and Regioselectivity

The spatial arrangement of the functional groups introduces steric hindrance that can influence the regioselectivity of reactions.

The methyl group at the 2-position provides steric bulk around the 1-position where the azide group is located and the 3-position. This can hinder the approach of bulky reagents to these positions. In cross-coupling reactions at the 4-position (C-Br bond), the ortho-methyl group can also exert a steric influence, potentially affecting the rate and efficiency of the catalytic process.

In SNAr reactions, the attack of a nucleophile at the carbon bearing the bromine is influenced by the adjacent substituents. The presence of the methyl group at the meta-position is less likely to cause significant steric hindrance to the incoming nucleophile at the para-position.

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms for transformations involving this compound requires a combination of experimental and computational methods.

For SNAr reactions , mechanistic studies would involve investigating the kinetics of the reaction to determine the rate-determining step. masterorganicchemistry.com The identification of the Meisenheimer complex as an intermediate, for instance through spectroscopic techniques, would provide strong evidence for the proposed addition-elimination mechanism. wikipedia.org

For cross-coupling reactions , the catalytic cycle is generally well-established. However, for a specific substrate like this compound, studies could focus on the efficiency of different palladium catalysts and ligands. The electronic and steric properties of the substrate can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. researchgate.net

Transition State Analysis

The thermal or photochemical decomposition of aryl azides proceeds through a transition state leading to the formation of a highly reactive singlet nitrene intermediate, with the concomitant extrusion of molecular nitrogen. The energy barrier of this transition state is a critical determinant of the reaction rate. Computational chemistry, particularly Density Functional Theory (DFT) and high-level ab initio methods, has been instrumental in elucidating the geometries and energies of these transition states.

For substituted phenyl azides, the nature and position of the substituents significantly impact the activation energy of this process. Electron-donating groups, such as the ortho-methyl group in this compound, can influence the transition state by altering the electronic structure of the phenyl ring. The para-bromo substituent, being electron-withdrawing through induction but electron-donating through resonance, adds another layer of complexity.

While specific transition state calculations for this compound are not reported, data from related compounds offer valuable insights. For instance, studies on the decomposition of other substituted phenyl azides have quantified the activation barriers for nitrene formation. These studies consistently show that the electronic nature of the substituents modulates the stability of the transition state.

Below is a table summarizing representative computational data for the transition states of analogous substituted phenyl azide decompositions. This data serves as a model for understanding the potential energetic landscape for the decomposition of this compound.

| Substituted Phenyl Azide | Reaction | Computational Method | Activation Energy (Ea) (kcal/mol) | Reference Compound |

|---|---|---|---|---|

| Phenyl Azide | Singlet Nitrene Formation | CASPT2/cc-pVDZ//CASSCF(8,8)/6-31G | ~31.5 | Yes |

| 2-Fluorophenylnitrene | Ring Expansion (away from F) | CASPT2/cc-pVDZ//CASSCF(8,8)/6-31G | -6.0 (relative to azirine) | No |

| 2,6-Dimethylphenylnitrene | Cyclization | Experimental (from Arrhenius plot) | 7.0 ± 0.4 | Yes |

| 2,4,6-Trimethylphenylnitrene | Cyclization | Experimental (from Arrhenius plot) | 7.3 ± 0.4 | Yes |

The data suggests that ortho-alkylation tends to increase the barrier to cyclization of the resulting nitrene, a steric effect that would be relevant for the 2-methyl group in this compound. datapdf.com The electronic contribution of the para-bromo group would further modify this barrier.

Intermediate Characterization

Upon decomposition, this compound is expected to form the corresponding 4-bromo-2-methylphenylnitrene as a primary intermediate. Arylnitrenes are known to exist in both singlet and triplet spin states, with the singlet state typically being the initially formed species in photolysis. These intermediates are highly reactive and can undergo a variety of subsequent reactions, including intersystem crossing (ISC) to the more stable triplet state, intramolecular cyclization, and rearrangement to form expanded ring systems like didehydroazepines.

The characterization of these transient intermediates is challenging due to their short lifetimes. Techniques such as laser flash photolysis (LFP) coupled with UV-Vis and time-resolved infrared (TRIR) spectroscopy, as well as matrix isolation at cryogenic temperatures, have been pivotal in their study.

LFP studies on ortho-substituted phenyl azides have successfully characterized the singlet nitrenes and monitored their decay kinetics. For example, LFP of 2,6-diethylphenyl azide in glassy 3-methylpentane (B165638) at 77 K produced the transient UV-Vis absorption spectrum of the corresponding singlet nitrene, which subsequently decayed to the triplet nitrene. nih.gov Similarly, ultrafast LFP studies on ortho-biphenyl azide have allowed for the direct detection of the initially formed azide excited state and the subsequent singlet nitrene. nih.gov

The table below presents spectroscopic and kinetic data for intermediates generated from analogous aryl azides, which can be used to infer the properties of the intermediates derived from this compound.

| Intermediate | Precursor | Detection Method | Key Spectroscopic Data (λmax) | Lifetime (τ) / Rate Constant (k) | Reference Compound |

|---|---|---|---|---|---|

| Singlet Phenylnitrene | Phenyl Azide | LFP (77 K) | ~350 nm | k_ISC = (3.8 ± 0.3) x 10^6 s^-1 | Yes |

| Singlet ortho-Biphenylnitrene | ortho-Biphenyl Azide | LFP (298 K, MeCN) | 400 nm | 16 ps | Yes |

| Triplet Phenylnitrene | Phenyl Azide | ESR (15 K) | D/hc = 0.990 cm^-1, E/hc = 0.000 cm^-1 | Persistent at 15 K | Yes |

| Benzazirine (from 2,4,6-tri-tert-butylphenyl azide) | 2,4,6-tri-tert-butylphenyl azide | LFP (ambient) | 285 nm | 62 ns | No |

For 4-bromo-2-methylphenylnitrene, one would anticipate a UV-Vis absorption spectrum characteristic of a singlet arylnitrene, likely with a maximum absorption wavelength influenced by the bromo and methyl substituents. The lifetime of this singlet nitrene would be dictated by the rates of intersystem crossing to the triplet state and any intramolecular reactions. The ortho-methyl group is expected to sterically hinder some reaction pathways, potentially influencing the observed lifetime and product distribution. datapdf.com The triplet nitrene, being more stable, could be characterized by electron spin resonance (ESR) spectroscopy if trapped at low temperatures. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Bifunctional Building Block

The presence of both an azide (B81097) and a bromo group on the same aromatic ring allows for two independent and different types of chemical reactions. This bifunctionality is key to its utility in constructing more complex molecules step-by-step.

The azide and bromo groups have different reactivities, which enables chemists to modify one group while leaving the other intact for a later reaction. This is known as an orthogonal functionalization strategy. For instance, the azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," without affecting the bromine atom. researchgate.netresearchgate.net Subsequently, the bromine atom can undergo other reactions, such as cross-coupling reactions, to add more components to the molecule. This stepwise approach provides precise control over the final structure of the molecule. This selective reactivity is crucial for building complex structures where different functional parts need to be added in a specific order. chemrxiv.org

The ability to perform sequential reactions on 1-Azido-4-bromo-2-methylbenzene opens the door to creating molecules with multiple functions. By choosing different reaction partners for the azide and bromo groups, a variety of functionalities can be introduced. For example, a fluorescent tag could be attached via the azide group, and a biologically active component could be added at the bromine site. This leads to the creation of probes for bio-imaging or complex drug candidates.

Table 1: Orthogonal Reactions of this compound

| Reactive Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

| Azide (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole Ring |

| Bromo (-Br) | Suzuki Coupling | Aryl Boronic Acid, Palladium Catalyst | Biaryl System |

| Bromo (-Br) | Sonogashira Coupling | Terminal Alkyne, Palladium/Copper Catalysts | Aryl-Alkyne |

| Bromo (-Br) | Buchwald-Hartwig Amination | Amine, Palladium Catalyst | Aryl-Amine |

Integration into Polymer and Material Functionalization

The unique reactivity of this compound also makes it valuable in the field of materials science, particularly for modifying polymers and creating new materials.

The azide group is particularly useful for attaching molecules to polymer chains. Using the CuAAC reaction, this compound can be "clicked" onto a polymer that has alkyne groups. nih.gov This process, known as grafting, allows for the modification of the polymer's surface properties. Once attached, the still-reactive bromine atom can be used for further functionalization, such as adding molecules that improve the polymer's biocompatibility or introduce specific binding sites. This technique is a powerful way to create advanced polymers with tailored properties. nih.gov

This building block can be used to link different types of materials together. For example, it can be used to connect a biological molecule, like a protein or DNA, to a synthetic polymer or a nanoparticle. This creates a "conjugate material" that combines the properties of both components. Such materials are of great interest for applications in drug delivery, medical diagnostics, and the development of biosensors.

Precursor for Heterocyclic Chemistry

The azide group in this compound is a useful starting point for creating various nitrogen-containing heterocyclic compounds. These ring-shaped molecules are common in pharmaceuticals and other biologically active compounds. For instance, the azide can react with alkynes to form triazoles, which are a class of heterocycles with a wide range of applications. nih.gov The bromine atom can then be used to further modify these heterocyclic structures, allowing for the synthesis of a diverse library of new compounds for drug discovery and other research purposes. researchgate.net

Synthesis of Triazole-Containing Scaffolds

A prominent application of this compound is in the synthesis of 1,2,3-triazole derivatives through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction offers a highly efficient and regioselective method to form 1,4-disubstituted triazoles, which are prevalent in pharmacologically active compounds and functional materials.

In a typical CuAAC reaction, this compound is reacted with a terminal alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst. The catalyst is often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270). The reaction proceeds smoothly in a variety of solvent systems, including a mixture of water and dichloromethane.

Key Features of Triazole Synthesis using this compound:

| Feature | Description |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | This compound and a terminal alkyne |

| Catalyst System | Typically Copper(II) Sulfate and Sodium Ascorbate |

| Solvent | e.g., Water/Dichloromethane mixture |

| Product | 1-(4-bromo-2-methylphenyl)-4-substituted-1H-1,2,3-triazole |

| Yield | Generally moderate to high (e.g., 65-88%) |

The resulting triazole products incorporate the 4-bromo-2-methylphenyl moiety, which can be further functionalized, for instance, through cross-coupling reactions at the bromide position. This allows for the generation of a diverse library of complex molecules from a single azide precursor.

Other Cyclization Reactions

While the CuAAC reaction is the most prominently documented cyclization involving this compound, scientific literature accessible through targeted searches does not currently provide specific examples of other cyclization reactions, such as thermal or photochemical intramolecular cyclizations leading to the formation of other heterocyclic systems like carbazoles, for this particular compound.

Use in Bioorthogonal Chemistry as a Chemical Tool

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Aryl azides are a class of compounds often employed in this field as chemical reporters or for photoaffinity labeling.

Labeling Strategies for Research Tools (without biological outcomes)

The application of this compound in labeling strategies for research tools, where the label itself does not confer a biological outcome, is not specifically detailed in the currently available scientific literature.

Development of Chemical Probes for in vitro Chemical Studies

There is no specific information in the reviewed scientific literature on the development of chemical probes derived from this compound for use in in vitro chemical studies.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 1-Azido-4-bromo-2-methylbenzene, ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Interpretation (e.g., Aromatic and Methyl Proton Shifts)

For this compound, the aromatic region of the ¹H NMR spectrum is expected to be more complex due to the lower symmetry of the molecule. The three aromatic protons would likely appear as distinct signals. The proton situated between the bromine and azido (B1232118) groups would be influenced by the electron-withdrawing nature of both substituents, likely shifting it downfield. The other two aromatic protons would also exhibit characteristic shifts and coupling patterns based on their positions relative to the substituents. The methyl protons are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.5 ppm, which is a characteristic range for methyl groups attached to an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ~7.0 - 7.6 | Multiplet |

| Methyl Protons | ~2.3 - 2.5 | Singlet |

¹³C NMR Spectral Interpretation (e.g., Carbon Resonances)

Similar to the proton NMR data, a dedicated ¹³C NMR spectrum for this compound is not widely published. However, predictions can be made based on established substituent effects on benzene (B151609) ring carbon chemical shifts. The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

The carbon atom attached to the bromine (C-Br) would experience a shielding effect, a phenomenon observed for heavier halogens, resulting in a relatively upfield chemical shift compared to the other aromatic carbons. github.io Conversely, the carbon atom bonded to the azido group (C-N₃) would be deshielded and appear at a downfield position. The carbon atom bearing the methyl group would also have a characteristic shift, as would the methyl carbon itself, which would resonate at a high-field position. The remaining aromatic carbons would have shifts determined by the cumulative electronic effects of the three substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-N₃ | ~140 - 150 |

| C-Br | ~110 - 120 |

| C-CH₃ | ~135 - 145 |

| Other Aromatic Carbons | ~120 - 135 |

| Methyl Carbon | ~20 - 25 |

Advanced NMR Techniques (e.g., 2D NMR for connectivity)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to delineate the substitution pattern. For example, cross-peaks would be observed between protons that are on neighboring carbon atoms.

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for assigning the quaternary carbons (those without directly attached protons), such as the carbons bonded to the bromine and azido groups. For instance, a correlation between the methyl protons and the carbon atom at position 2 would confirm the attachment of the methyl group. Similarly, correlations from the aromatic protons to the substituted carbons would solidify their assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Azide (B81097) Stretching Vibrations (e.g., ~2100 cm⁻¹)

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This absorption typically occurs in the range of 2100-2160 cm⁻¹. For the related compound 1-azido-4-bromobenzene, this characteristic peak is observed at approximately 2100 cm⁻¹. The synthesis of aromatic azides from their corresponding anilines is often monitored by the appearance of this strong band and the disappearance of the N-H stretching vibrations of the primary amine. sigmaaldrich.com

Halogen and Aromatic Ring Vibrations

The IR spectrum of this compound would also exhibit several other characteristic vibrations. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The aromatic ring itself gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, would be observed in the 700-900 cm⁻¹ range. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) asymmetric stretch | ~2100 - 2160 | Strong, Sharp |

| Aromatic C-H stretch | >3000 | Medium to Weak |

| Aromatic C=C stretch | ~1450 - 1600 | Medium to Weak |

| C-H bend (out-of-plane) | ~700 - 900 | Strong |

| C-Br stretch | ~500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Detection and Fragmentation Patterns

In the mass spectrum of this compound, the molecular ion peak is expected to appear as a doublet due to the presence of the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.

The primary fragmentation pathway for aryl azides upon ionization in a mass spectrometer is the loss of a molecule of nitrogen (N₂), which is a neutral loss of 28 atomic mass units. This fragmentation would lead to the formation of a bromomethylphenylnitrene radical cation. Further fragmentation could involve the loss of the bromine atom or other rearrangements.

While detailed experimental fragmentation data for this compound is not widely available in the reviewed literature, predicted mass-to-charge ratios for various adducts have been calculated and are presented in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.98178 |

| [M+Na]⁺ | 233.96372 |

| [M-H]⁻ | 209.96722 |

| [M+NH₄]⁺ | 229.00832 |

| [M+K]⁺ | 249.93766 |

| [M+H-H₂O]⁺ | 193.97176 |

| [M+HCOO]⁻ | 255.97270 |

| [M+CH₃COO]⁻ | 269.98835 |

| [M+Na-2H]⁻ | 231.94917 |

| [M]⁺ | 210.97395 |

| [M]⁻ | 210.97505 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from computational predictions. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₆BrN₃), HRMS would be able to confirm the exact mass, further substantiating its identity. While specific experimental HRMS data is not readily found in the literature, the predicted monoisotopic mass and the exact masses of common adducts are valuable for theoretical analysis. uni.lu

| Species | Predicted Exact Mass (Da) |

| [M]⁺ | 210.97395 |

| [M+H]⁺ | 211.98178 |

| [M+Na]⁺ | 233.96372 |

Table 2: Predicted high-resolution mass values for this compound and its common adducts. uni.lu

Crystallographic Studies (e.g., X-ray Diffraction)

Solid-State Structure Elucidation

Despite extensive searches of scientific databases and literature, no experimental crystallographic data for this compound has been publicly reported. Therefore, the elucidation of its solid-state structure through X-ray diffraction has not been achieved or is not available in the public domain.

Bond Lengths, Angles, and Conformation

As a consequence of the lack of crystallographic data, there is no experimental information available on the specific bond lengths, bond angles, or the conformational orientation of the substituents on the benzene ring for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-azido-4-bromo-2-methylbenzene, these calculations can elucidate the effects of the substituent groups—azido (B1232118) (-N₃), bromo (-Br), and methyl (-CH₃)—on the benzene (B151609) ring.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. In the context of substituted aryl azides, DFT calculations can provide a detailed picture of how the different functional groups influence the electron distribution and geometry of the molecule.

While specific DFT studies exclusively on this compound are not extensively detailed in the public domain, related research on similar substituted aromatic azides highlights the utility of this approach. For instance, in a study focused on the synthesis of 1,4-biphenyl-triazole derivatives, this compound was used as a key reagent. acs.org The computational part of such studies often involves DFT calculations to understand the reactivity and electronic nature of the azide (B81097) precursor. acs.org

The following table illustrates the kind of data that can be obtained from DFT calculations for an aromatic azide, though the specific values for this compound would require dedicated computational analysis.

| Property | Illustrative Calculated Value | Method/Basis Set |

| Total Energy | Placeholder Value (e.g., in Hartrees) | B3LYP/6-31G |

| Dipole Moment | Placeholder Value (e.g., in Debye) | B3LYP/6-31G |

| Azide N-N-N Bond Angle | ~170-175° | B3LYP/6-31G |

| C-N Bond Length (Azide) | ~1.40-1.42 Å | B3LYP/6-31G |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Specific computational studies are required to determine the precise values for this compound.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the azide group, while the LUMO would also be distributed over the aromatic system. The substituent groups play a significant role in modulating the energies of these orbitals.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving this compound.

Electronic Property Modulation by Substituents

The electronic properties of the benzene ring in this compound are modulated by the interplay of the electronic effects of the three substituents:

Azido group (-N₃): This group is generally considered to be electron-withdrawing through the inductive effect, but it can also act as a weak π-donor.

Methyl group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

The combination of these substituents creates a unique electronic environment on the aromatic ring, which influences its reactivity in reactions such as cycloadditions involving the azide group.

Thermodynamic and Kinetic Predictions

Computational chemistry can be used to predict the thermodynamics and kinetics of reactions involving this compound. For instance, the decomposition of aryl azides to form highly reactive nitrenes is a well-studied process. DFT calculations can be employed to determine the bond dissociation energy of the C-N₃ bond and the activation energy for the elimination of dinitrogen (N₂).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could be used to investigate its behavior in different solvent environments, its conformational dynamics, and its interactions with other molecules.

As of now, there are no specific molecular dynamics simulation studies reported in the literature that focus solely on this compound. However, such simulations could provide valuable insights into its aggregation behavior, solubility, and transport properties, which are important for its application in synthesis and materials science.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational orientation of the azido group with respect to the benzene ring. Due to the presence of the methyl group at the ortho position, steric hindrance plays a significant role in determining the preferred conformation.

Theoretical calculations and experimental data from related structures indicate that the azido group in aryl azides is not freely rotating. The rotation around the C-N bond is subject to a rotational barrier, influenced by both steric and electronic factors. For phenyl azide itself, the barrier to rotation is relatively low. However, the introduction of an ortho-substituent, such as the methyl group in this compound, is expected to significantly increase this barrier.

In a study on 2-Azido-N-(4-methylphenyl)acetamide, which features an azido group ortho to a methyl-substituted amide group, crystallographic data revealed distinct rotational orientations of the azido group. The observed N—N—C—C torsion angles were -173.9 (2)° and -102.7 (2)°, indicating that specific conformations are strongly preferred in the solid state to minimize steric clashes. nih.govresearchgate.net For this compound, it is anticipated that the most stable conformation would involve the azido group being oriented away from the bulky methyl group to alleviate steric strain.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide quantitative insights into the conformational preferences. By calculating the potential energy surface as a function of the C(2)-C(1)-N(azide)-N(azide) dihedral angle, the energy minima corresponding to stable conformers and the energy barriers between them can be determined.

Table 1: Calculated Rotational Barrier Data for Phenyl Azide (Illustrative)

| Parameter | Value (kcal/mol) |

| Rotational Barrier | ~2-4 |

Note: This data is for the parent phenyl azide and serves as a baseline. The presence of ortho and para substituents in this compound will alter these values.

Intermolecular Interactions in Solution or Solid State

The intermolecular interactions of this compound in the condensed phase are a composite of several non-covalent forces, which dictate its crystal packing and solution-state behavior. wikipedia.org These interactions include:

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. These interactions are influenced by the electron density of the aromatic ring, which is modulated by the electron-donating methyl group and the electron-withdrawing bromo and azido groups. acs.org

Halogen Bonding: The bromine atom is capable of forming halogen bonds, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atoms of the azido group.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the polar C-Br and C-N bonds. These dipoles will align in the solid state to maximize attractive interactions.

Van der Waals Forces: London dispersion forces are also significant, particularly due to the presence of the large, polarizable bromine atom.

Studies on related azido-containing compounds have shown that azido-azido intermolecular interactions can be weakly stabilizing, primarily driven by dispersion forces. unizar.es The crystal packing of this compound will therefore be a delicate balance of these varied interactions, aiming to achieve the most stable three-dimensional arrangement. In solution, these same intermolecular forces will influence solubility and aggregation behavior.

Development of Predictive Models in Chemical Synthesis

AI-driven Synthesis Planning

The AI would then suggest various methods for the conversion of the aniline (B41778) to the aryl azide, such as:

Diazotization followed by azidation: This is a classic and widely used method. The AI could identify optimal diazotizing agents (e.g., sodium nitrite (B80452) with an acid) and azide sources (e.g., sodium azide). mdpi.com

Direct azidation methods: Newer, potentially safer methods that avoid the isolation of diazonium salts could also be proposed.

The AI's analysis would not be limited to the final step. It would also provide potential synthetic pathways for the precursor, 4-bromo-2-methylaniline (B145978), starting from commercially available materials. The predictive power of these tools can accelerate route scouting, reduce experimental effort, and potentially identify more efficient and sustainable synthetic strategies. iucr.orgnih.govyoutube.com

Mechanistic Modeling (e.g., COMSOL Multiphysics for reaction kinetics)

Mechanistic modeling software, such as COMSOL Multiphysics, can be employed to simulate and optimize the reaction conditions for the synthesis of this compound. nih.gov This is particularly valuable for understanding and controlling the key reaction steps, such as the diazotization of 4-bromo-2-methylaniline and its subsequent reaction with an azide salt.

A COMSOL model could be developed to:

Simulate Reaction Kinetics: By inputting the reaction mechanism and rate constants (which can be estimated or determined experimentally), the model can predict the concentration of reactants, intermediates, and products over time. rsc.org This allows for the optimization of parameters like reaction time and temperature.

Analyze Heat Transfer: The diazotization reaction is often exothermic. COMSOL can model the heat generation and dissipation within the reactor, helping to ensure thermal safety and prevent runaway reactions.

By coupling fluid dynamics, heat transfer, and chemical kinetics, a comprehensive model of the synthesis process can be created. researchgate.netnih.gov This allows for the virtual exploration of different reactor designs and operating conditions to maximize yield and purity while ensuring safety and efficiency.

Future Research Directions and Emerging Trends

Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 1-Azido-4-bromo-2-methylbenzene, future efforts will likely concentrate on green chemistry principles and advanced catalytic systems.

Traditional methods for synthesizing aryl azides can involve harsh reagents and organic solvents. nih.gov Green chemistry seeks to mitigate these issues through alternative reaction media and energy sources.

Aqueous Media: A significant advancement in the synthesis of aryl azides involves the use of water as a solvent at room temperature. rsc.orgrsc.org One promising method involves the reaction of arenediazonium tosylates with sodium azide (B81097) in water, which can produce aryl azides in high yields and purity without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org Another approach reinvestigates and optimizes the synthesis from diazonium salts and hydroxylammonium chloride in water, providing a simple, scalable, and green procedure. rsc.orgrsc.org

Microwave Assistance: Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. arkat-usa.orgrsc.org The application of microwave irradiation to the synthesis of this compound from the corresponding amine or halide could significantly improve efficiency. arkat-usa.org

Solvent-Free Reactions: Performing reactions without a solvent represents an ideal green chemistry scenario. Cobalt nanoparticle-catalyzed synthesis of tetrazoles from aryl azides has been achieved under solvent-free conditions, suggesting that similar solvent-free approaches could be developed for reactions involving this compound. nih.gov

Catalysis is at the heart of sustainable synthesis. Future research will focus on developing cheaper, more abundant, and recyclable catalysts for the synthesis and subsequent reactions of this compound.

Noble Metal Alternatives: While palladium has been a dominant catalyst in cross-coupling reactions, its high cost has prompted a search for alternatives. sciencedaily.com Copper has gained significant ground as a cheaper and effective catalyst for forming carbon-nitrogen (C-N) bonds. rsc.orgrsc.org Copper-catalyzed methods are viable for producing aryl azides from aryl halides or arylboronic acids. organic-chemistry.orgmdpi.com Nickel is another inexpensive metal that shows promise as a catalyst in related transformations. sciencedaily.comacs.org

Nanoparticle Catalysis: The use of metal nanoparticles as catalysts offers advantages such as high surface area and potential for recyclability. Copper nanoparticles supported on materials like zeolite, titania, and activated carbon have been successfully used in C-N bond-forming reactions. rsc.orgrsc.org These nanostructured catalysts have often shown superior performance compared to commercial copper catalysts and could be applied to the synthesis of this compound. rsc.orgbenthamdirect.com

Advanced Functional Material Design

The bifunctional nature of this compound makes it an excellent candidate for designing advanced materials with tailored properties. The azide group is ideal for "click" chemistry, while the bromine atom allows for further functionalization via cross-coupling reactions.

Smart materials can change their properties in response to external stimuli like pH, temperature, or light. The azide functionality allows for the incorporation of this molecule into larger polymer networks or onto surfaces.

Azido (B1232118) compounds have been used to create responsive hydrogels for applications like drug delivery. nih.gov For instance, a hydrogel crosslinked via the in-situ generation of an isocyanate from an azide can exhibit pH- and thermosensitive behavior. nih.gov

Porphyrin derivatives functionalized with azides have been investigated for use in organic electronic devices and as chemosensors. nih.gov By attaching this compound to such systems, new materials with unique electronic or sensing capabilities could be developed.

Functionalizing nanomaterials is crucial for their application in fields ranging from biomedicine to electronics. The azide group of this compound is perfectly suited for this purpose via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.orgchemie-brunschwig.ch This reaction can be used to covalently attach the molecule to alkyne-modified nanoparticles, surfaces, or biomolecules with high efficiency and selectivity. rsc.org The bromine atom remains available for subsequent modifications, allowing for the creation of multifunctional nanomaterials.

Exploration of Novel Reaction Pathways

Beyond its role as a synthetic precursor, this compound can participate in a variety of chemical transformations, leading to novel molecular architectures.

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition between the azide group and alkynes is the most prominent reaction, forming stable triazole rings. chemie-brunschwig.chtcichemicals.com This "click" reaction is widely used in drug discovery, bioconjugation, and materials science. rsc.org Exploring the cycloaddition of this compound with a diverse range of alkynes will yield novel triazole compounds with potential applications. The resulting triazoles can also undergo further reactions, such as rhodium-catalyzed transannulation with nitriles to form imidazoles. nih.gov

Nitrene-Mediated Reactions: Azides can serve as precursors to highly reactive nitrenes upon thermolysis or photolysis. These nitrenes can undergo various reactions, including C-H insertion and cyclization. For example, copper-catalyzed reactions of aryl azides with tryptophols can proceed via nitrene transfer to produce complex furoindoline and pyrroloindoline scaffolds. nih.gov

Synthesis of Other Nitrogen Heterocycles: The azide group is a versatile functional group for synthesizing a wide array of nitrogen-containing heterocycles, including tetrazoles and azirines. nih.govrsc.org For example, 1,2-bromoazides can be converted into vinyl azides and then thermally rearranged to form azirines, which are valuable synthetic intermediates. rsc.org

Amide Synthesis: A recently developed method allows for the synthesis of aryl amides from aryl azides and acyl-Bunte salts under transition-metal-free conditions, offering a novel pathway for amide bond formation. acs.org

The continued exploration of these and other reaction pathways will undoubtedly expand the synthetic utility of this compound, paving the way for the discovery of new compounds and materials.

Photochemical Transformations

The photochemistry of aryl azides is a rich area of study, primarily revolving around the light-induced extrusion of dinitrogen to generate highly reactive nitrene intermediates. For this compound, future research in this domain could unlock novel synthetic pathways and functional materials. Upon photolysis, the corresponding 4-bromo-2-methylphenylnitrene would be formed, which can undergo a variety of subsequent reactions depending on the surrounding chemical environment.

Key research avenues include:

Intramolecular Reactions: The generated nitrene could undergo intramolecular C-H insertion reactions to form new heterocyclic structures. The presence of the methyl group offers a proximal C-H bond for potential insertion, leading to the formation of substituted indolines or other nitrogen-containing ring systems. The steric and electronic influence of the bromine atom on the regioselectivity of such insertions would be a key aspect to investigate.

Intermolecular Reactions: In the presence of other trapping agents, the nitrene intermediate can participate in a range of intermolecular reactions. For instance, reaction with alkenes could yield aziridines, while reaction with amines or sulfides could lead to the formation of new N-N or N-S bonds, respectively. The efficiency and selectivity of these reactions with this compound would be of significant interest.

Surface Functionalization: The photoreactive nature of the azide group makes it an excellent candidate for surface modification. Future studies could explore the covalent attachment of this compound to various material surfaces upon UV irradiation. The bromine atom would remain as a handle for subsequent orthogonal chemical modifications, allowing for the creation of multifunctional surfaces.

A summary of potential photochemical transformations is presented in Table 1.

| Reaction Type | Reactant/Condition | Potential Product | Research Focus |

| Intramolecular C-H Insertion | Photolysis | Substituted Indoline | Regioselectivity, influence of substituents |

| Intermolecular Aziridination | Alkene | Substituted Aziridine | Stereoselectivity, reaction kinetics |

| Intermolecular Amination | Amine | Substituted Diamine | Scope of amine substrates |

| Surface Grafting | Material Surface (e.g., Silicon, Gold) | Functionalized Surface | Stability and reactivity of the grafted layer |

Electrochemistry in Synthesis

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. The application of electrochemistry to the synthesis and transformation of aryl azides is a burgeoning field. For this compound, electrochemical approaches could provide novel and efficient synthetic routes.

Future research directions in this area include:

Electrochemical Synthesis: The development of an electrochemical method for the synthesis of this compound from its corresponding aniline (B41778) (4-bromo-2-methylaniline) is a promising avenue. rsc.orgworktribe.comresearchgate.net This could involve the in-situ generation of a diazonium salt followed by azidation, potentially avoiding the use of harsh chemical oxidants or reductants. rsc.orgworktribe.comresearchgate.net

Electrochemical Reduction: The controlled electrochemical reduction of the azide group to an amine could be explored as a mild and selective method for the synthesis of 4-bromo-2-methylaniline (B145978). This would be particularly valuable in the context of multi-step syntheses where chemoselectivity is crucial.

Electrochemical Cyclizations: There is potential to develop electrochemical methods that promote intramolecular cyclization reactions. For example, by tuning the electrode potential, it might be possible to initiate a radical cascade starting from the azide or the aryl bromide moiety, leading to the formation of complex heterocyclic systems.

High-Throughput Experimentation and Automation in Chemical Discovery

Automated Synthesis Platforms

The use of automated synthesis platforms is revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds. nih.govnih.gov Such platforms could be instrumental in exploring the chemical space around this compound.

Key applications include:

Library Synthesis: An automated platform could be programmed to synthesize a library of derivatives of this compound. rsc.orgworktribe.comresearchgate.net By varying the reaction partners that engage with the azide or the bromine functionalities, a diverse set of molecules can be generated. For example, a matrix of alkynes could be reacted with the azide via click chemistry, while a range of boronic acids could be coupled at the bromine position via Suzuki coupling.

Reaction Optimization: Automated systems are ideal for the rapid optimization of reaction conditions. Parameters such as temperature, reaction time, catalyst loading, and solvent can be systematically varied to find the optimal conditions for a particular transformation involving this compound.

An example of a potential automated synthesis workflow is outlined in Table 2.

| Step | Action | Reagents/Modules | Output |

| 1 | Dispense this compound solution | Liquid handler | Array of reaction vessels with starting material |

| 2 | Add alkyne library and click chemistry reagents | Liquid handler, catalyst stock solutions | Array of triazole products |

| 3 | Add boronic acid library and Suzuki coupling reagents | Liquid handler, catalyst and base stock solutions | Array of biaryl-triazole products |

| 4 | Automated work-up and purification | Automated purification system | Purified compound library |

| 5 | Analysis | High-throughput analytical instrumentation (e.g., LC-MS, NMR) | Characterized compound library |

Data-Driven Discovery in Aryl Azide Chemistry

The integration of data science and machine learning with chemical research is a powerful emerging trend. For aryl azides like this compound, data-driven approaches can accelerate the discovery of new reactions and applications.

Future research in this area could focus on:

Predictive Modeling: By training machine learning models on existing databases of aryl azide reactivity, it may be possible to predict the outcome of unknown reactions involving this compound. This could guide experimental efforts towards more promising avenues.

High-Throughput Screening Analysis: The large datasets generated from high-throughput screening experiments can be analyzed using data mining techniques to identify structure-activity relationships. nih.gov For example, if a library of compounds derived from this compound is screened for biological activity, data analysis could reveal which structural motifs are most important for the observed activity.

De Novo Design: Generative models in artificial intelligence could be used to design novel molecules based on the this compound scaffold with desired properties. nih.gov These computationally designed molecules could then be synthesized using automated platforms.

Q & A

Q. What are the recommended synthetic routes for 1-azido-4-bromo-2-methylbenzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via diazotization of 4-bromo-2-methylaniline followed by azide substitution. Key steps include:

- Diazotization : Use NaNO₂ in acidic media (HCl/H₂O) at 0–5°C to generate the diazonium salt.

- Azide Substitution : React with NaN₃ under controlled pH (6–7) to avoid side reactions.

Yield optimization involves: - Temperature control (<10°C) to prevent decomposition of intermediates.

- Use of stabilizing agents like CuSO₄ to suppress aryl radical formation .

- Monitoring by TLC or HPLC to track reaction progress.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity : Quantify via GC-MS or HPLC with a reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30).

- Structural Confirmation :

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Explosivity Mitigation : Avoid mechanical shock, heat, or prolonged light exposure. Store at –20°C in amber glass.

- Health Hazards : Use fume hoods, PPE (nitrile gloves, goggles), and monitor for azide leakage via iodometric titration.

- Waste Disposal : Quench azides with NaNO₂/HCl before neutralization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

Methodological Answer:

- DFT Setup : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO).

- Reactivity Analysis :

- Validation : Compare computed vs. experimental reaction rates (e.g., Arrhenius plots).

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

Methodological Answer:

- Challenges :

- Azide group disorder due to rotational flexibility.

- Weak X-ray scattering from light atoms (N₃).

- Solutions :

Q. How does steric hindrance from the methyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Mechanistic Study :

- Perform kinetic studies with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3).

- Monitor coupling efficiency (GC-MS) between bromo-azide and boronic acids.

- Steric Analysis :

Q. What strategies enable selective functionalization of the azide vs. bromide group in this compound?

Methodological Answer:

- Azide-Specific Reactions :

- Cu-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temp, aqueous/organic biphasic system).

- Bromide-Specific Reactions :

- Miyaura borylation using Pd(dppf)Cl₂ and bis(pinacolato)diboron in THF at 80°C.

- Orthogonality Validation : Monitor by ¹H NMR after sequential reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products